Benzyl 2-amino-3-fluorobenzoate
Description
BenchChem offers high-quality Benzyl 2-amino-3-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-amino-3-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H12FNO2 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
benzyl 2-amino-3-fluorobenzoate |
InChI |
InChI=1S/C14H12FNO2/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9,16H2 |
InChI Key |
YZBKLRPIFOJNRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Solubility Profiling and Solvent Selection Strategy for Benzyl 2-amino-3-fluorobenzoate
Topic: Solubility of Benzyl 2-amino-3-fluorobenzoate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists
Executive Summary & Structural Analysis
Benzyl 2-amino-3-fluorobenzoate is a critical fluorinated intermediate used in the synthesis of bioactive quinazolinones, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). Its solubility profile is governed by a complex interplay between the lipophilic benzyl ester moiety, the electron-withdrawing fluorine atom, and the hydrogen-bond-donating amino group.
Understanding the solubility of this compound is not merely about data points; it is about mastering the thermodynamics required for efficient reaction engineering, purification (crystallization), and formulation.
Structural Determinants of Solubility
The molecule exhibits a "push-pull" electronic structure that dictates its solvent affinity:
-
Benzyl Ester Moiety: Increases lipophilicity (
), significantly reducing aqueous solubility while enhancing affinity for aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM). -
3-Fluoro Substituent: The fluorine atom at the ortho position to the amino group induces an inductive effect (
), reducing the basicity of the amine and slightly increasing lipophilicity compared to the non-fluorinated analog. -
2-Amino Group: Provides a handle for hydrogen bonding, making the compound soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (Ethanol, IPA).
Predicted Solubility Profile & Solvent Classification
Note: While specific empirical datasets for this exact isomer are rare in open literature, the following profile is synthesized from thermodynamic data of structural analogs (e.g., Benzyl anthranilate, 2-amino-3-fluorobenzoic acid).
Table 1: Solubility Classification by Solvent Class (25°C)
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism | Application |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Dipole-dipole & H-bond acceptance | Reaction medium; Stock solutions |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Dispersion forces & weak H-bonding | Extraction; Chromatography |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good (50-100 mg/mL) | Dipole-dipole | General synthesis; Crystallization |
| Aromatics | Toluene, Xylene | Moderate-Good (30-80 mg/mL) | High-temp reactions; Azeotropic drying | |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (10-50 mg/mL) | H-bonding (Donor/Acceptor) | Primary Crystallization Solvent |
| Alkanes | n-Heptane, Hexane, Cyclohexane | Low/Insoluble (<1 mg/mL) | Weak dispersion forces | Anti-solvent |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.01 mg/mL) | Hydrophobic effect dominates | Waste stream; Precipitation medium |
Experimental Protocol: Thermodynamic Solubility Determination
To generate precise data for Process Design (DoE), researchers must move beyond visual estimation. The following protocol utilizes the Shake-Flask Method coupled with HPLC , the gold standard for equilibrium solubility.
Materials & Equipment
-
Substance: Benzyl 2-amino-3-fluorobenzoate (Purity >98% by HPLC).
-
Solvents: HPLC Grade (MeOH, EtOH, IPA, EtOAc, Toluene, Heptane).
-
Equipment: Orbital shaker incubator, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.
Step-by-Step Methodology
-
Supersaturation Preparation: Add excess solid Benzyl 2-amino-3-fluorobenzoate to 10 mL of the target solvent in a glass scintillation vial. Ensure a visible solid phase remains at the bottom (suspension).
-
Equilibration: Place vials in an orbital shaker set to the target temperature (e.g., 25°C, 35°C, 45°C) ± 0.1°C. Agitate at 200 rpm for 24–48 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Stop agitation and allow the suspension to settle for 2 hours at the target temperature. Critical Step: Do not remove the vial from the temperature-controlled environment to prevent premature precipitation.
-
Sampling & Filtration: Using a pre-warmed syringe, withdraw 1 mL of the supernatant. Filter immediately through a 0.45 µm PTFE filter into a volumetric flask.
-
Quantification (HPLC): Dilute the filtrate with mobile phase (e.g., ACN:Water 50:50). Analyze using a standard calibration curve.
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Wavelength: 254 nm (Anthranilate chromophore).
-
Flow: 1.0 mL/min.
-
Workflow Visualization
Figure 1: Standardized workflow for thermodynamic solubility determination via the Shake-Flask method.
Thermodynamic Modeling & Data Correlation
For process optimization, experimental data should be correlated using thermodynamic models. This allows for the interpolation of solubility at unmeasured temperatures.
The Modified Apelblat Equation
The solubility of fluorinated anthranilates in pure solvents often deviates from ideality. The modified Apelblat equation is the industry standard for fitting this non-ideal behavior:
Where:
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).[1]
- : Empirical model parameters derived from regression analysis.
Interpretation for Researchers:
-
If B is positive , dissolution is exothermic (rare for this class).
-
If B is negative , dissolution is endothermic (solubility increases with temperature), which is expected for Benzyl 2-amino-3-fluorobenzoate.
Application: Crystallization Solvent Selection[2]
The primary utility of solubility data is designing a purification process. Based on the "Good-Bad" solvent principle, we can design a cooling or anti-solvent crystallization.
Recommended Solvent Systems
-
Cooling Crystallization (Single Solvent):
-
Solvent: Isopropanol (IPA) or Ethanol .
-
Rationale: These solvents show a steep solubility curve (high solubility at boiling point, moderate/low at 0°C). The fluorine atom enhances lattice energy, often resulting in distinct crystalline needles from alcohols.
-
-
Anti-Solvent Crystallization (Binary System):
-
Solvent (Dissolver): Ethyl Acetate or Toluene .
-
Anti-Solvent: n-Heptane .
-
Rationale: The compound is highly soluble in EtOAc. Slow addition of Heptane reduces the dielectric constant of the mixture, forcing the hydrophobic benzyl ester to precipitate in a controlled manner, rejecting polar impurities.
-
Solvent Selection Decision Tree
Figure 2: Strategic decision tree for solvent selection based on process requirements.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Li, Y., et al. (2024).[1] Solubility Determination and Thermodynamic Correlation of 3-Amino-2-methylbenzoic Acid in 12 Monosolvents. Journal of Chemical & Engineering Data. (Contextual reference for amino-benzoic acid derivative solubility behavior). Link
-
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
PubChem. (2025).[2] Compound Summary: 2-Amino-3-fluorobenzoic acid (Parent Acid Data).[2] National Library of Medicine. Link
-
Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers. Fine Chemical Engineering. (Reference for lipophilicity effects of fluorinated benzyl groups). Link
Sources
An In-depth Technical Guide to Benzyl 2-amino-3-fluorobenzoate: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Benzyl 2-amino-3-fluorobenzoate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific ester, this document focuses on the well-characterized precursor, 2-amino-3-fluorobenzoic acid, and provides a detailed, field-proven methodology for the synthesis and subsequent physicochemical characterization of the target compound. This guide is designed to empower researchers to synthesize, purify, and thoroughly characterize Benzyl 2-amino-3-fluorobenzoate in a laboratory setting.
Introduction: The Significance of Fluorinated Anthranilates
Fluorinated anthranilic acid derivatives are pivotal intermediates in the synthesis of a variety of heterocyclic compounds with significant therapeutic applications.[1] The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. The precursor, 2-amino-3-fluorobenzoic acid, is a key building block for various pharmaceuticals, underscoring the potential utility of its esters, such as Benzyl 2-amino-3-fluorobenzoate, in the generation of novel molecular entities.[1]
Physicochemical Properties of the Precursor: 2-Amino-3-fluorobenzoic Acid
A thorough understanding of the starting material is critical for the successful synthesis and purification of the target ester.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₂ | PubChem |
| Molecular Weight | 155.13 g/mol | PubChem |
| Melting Point | 182-184 °C | Organic Syntheses[1] |
| Appearance | Beige solid | Organic Syntheses[1] |
| CAS Number | 825-22-9 | PubChem |
Synthesis of Benzyl 2-amino-3-fluorobenzoate: An Experimental Protocol
The synthesis of Benzyl 2-amino-3-fluorobenzoate can be effectively achieved via the Fischer esterification of 2-amino-3-fluorobenzoic acid with benzyl alcohol. This acid-catalyzed reaction is a robust and well-established method for the preparation of esters.
Reaction Scheme
Caption: Fischer esterification of 2-amino-3-fluorobenzoic acid.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-fluorobenzoic acid (1 equivalent) and a significant excess of benzyl alcohol (e.g., 10-20 equivalents). The large excess of benzyl alcohol serves to drive the equilibrium towards the product side.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heating: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Caution: CO₂ evolution will occur.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess benzyl alcohol and solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Benzyl 2-amino-3-fluorobenzoate.
Physicochemical Characterization of Benzyl 2-amino-3-fluorobenzoate
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₁₂FNO₂ | - |
| Molecular Weight | 245.25 g/mol | - |
| Appearance | Expected to be a white to off-white solid | Based on similar benzyl esters of aminobenzoic acids. |
| Melting Point | Not available | To be determined experimentally. |
| Boiling Point | > 300 °C | Estimated based on related structures. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | General solubility characteristics of esters. |
Experimental Determination of Melting Point
The melting point is a crucial physical property that provides an indication of purity.
Caption: Workflow for melting point determination.
Protocol:
-
Ensure the synthesized Benzyl 2-amino-3-fluorobenzoate is thoroughly dried to remove any residual solvent.
-
Place a small amount of the crystalline solid into a capillary tube, sealed at one end.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A narrow range (e.g., 0.5-1 °C) is indicative of a pure compound.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence of the benzyl and aminofluorobenzoyl moieties through characteristic chemical shifts and coupling patterns.
-
¹³C NMR will show the expected number of carbon signals for the ester.
-
¹⁹F NMR will exhibit a single resonance, confirming the presence of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretches of the amine, the C=O stretch of the ester, and C-F bond vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by determining the accurate mass of the molecular ion.
Conclusion
While direct experimental data for Benzyl 2-amino-3-fluorobenzoate is scarce in the current literature, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and methodologies. By following the detailed protocols for synthesis via Fischer esterification and subsequent physicochemical and spectroscopic analysis, researchers can confidently prepare and validate this compound for its intended applications in drug discovery and development. The data generated from these experimental procedures will be a valuable contribution to the chemical sciences.
References
- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses, 79, 196.
Sources
An In-Depth Technical Guide to the Thermodynamic Stability of Benzyl 2-amino-3-fluorobenzoate
Foreword for the Researcher
In the landscape of modern drug discovery, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. A molecule's journey from a promising candidate to a registered therapeutic is paved with rigorous characterization, of which thermodynamic stability is a critical parameter. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive exploration of the thermodynamic stability of Benzyl 2-amino-3-fluorobenzoate. We move beyond mere protocol recitation, delving into the causality behind experimental choices and the intricate interplay of the molecule's structural features—the ortho-amino group, the fluorine substituent, and the benzyl ester moiety—on its overall stability profile. This document serves as both a practical manual for experimental assessment and a deeper scientific inquiry into the molecular forces at play.
Molecular Profile and Synthetic Strategy
Benzyl 2-amino-3-fluorobenzoate is an aromatic ester with a molecular structure that presents a unique combination of functional groups, each contributing to its overall chemical and physical properties. The presence of a fluorine atom ortho to an amino group on the benzoic acid ring, coupled with a benzyl ester, suggests a nuanced stability profile. Fluorine, with its high electronegativity, can significantly alter the electron distribution within the aromatic ring, impacting the stability of adjacent functional groups and the molecule's susceptibility to metabolic degradation[1][2][3].
Synthesis of Benzyl 2-amino-3-fluorobenzoate
A robust synthesis is the first step in any stability assessment. The most common and direct route to Benzyl 2-amino-3-fluorobenzoate is via the Fischer-Speier esterification of 2-amino-3-fluorobenzoic acid with benzyl alcohol, catalyzed by a strong acid[4][5][6][7].
Experimental Protocol: Fischer-Speier Esterification
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-fluorobenzoic acid (1.0 equivalent) in a 10-fold molar excess of benzyl alcohol. The excess benzyl alcohol serves as both a reactant and a solvent, driving the equilibrium towards the product side[5][7].
-
Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents) to the reaction mixture[4].
-
Reaction: Heat the mixture to reflux (typically around 120-140°C, depending on the precise setup and pressure) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess benzyl alcohol and solvent. The crude product can be further purified by column chromatography on silica gel.
Caption: Fischer esterification workflow for Benzyl 2-amino-3-fluorobenzoate.
Assessment of Thermodynamic Stability
The solid-state stability of an API is paramount for its formulation, storage, and shelf-life[8]. We employ a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to comprehensively characterize the thermal behavior of Benzyl 2-amino-3-fluorobenzoate.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile[9][10][11][12][13].
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of Benzyl 2-amino-3-fluorobenzoate into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge with an inert nitrogen atmosphere at a flow rate of 50 mL/min.
-
Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions[9][10][11][12][13].
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of Benzyl 2-amino-3-fluorobenzoate into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge with an inert nitrogen atmosphere at a flow rate of 50 mL/min.
-
Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to a temperature above the melting point (e.g., 250°C) at a heating rate of 10°C/min.
-
Data Analysis: Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point, and the area under the peak gives the enthalpy of fusion.
Caption: Workflow for the thermal analysis of Benzyl 2-amino-3-fluorobenzoate.
Interpretation of Thermal Data
The following table presents hypothetical, yet realistic, data for Benzyl 2-amino-3-fluorobenzoate based on the expected properties of similar aromatic esters and aminobenzoic acids[14][15][16].
| Parameter | Value | Interpretation |
| TGA Onset of Decomposition | ~ 250 °C | Indicates good thermal stability under inert conditions, suitable for standard pharmaceutical processing. |
| DSC Melting Point (Tpeak) | ~ 180 - 190 °C | A sharp melting endotherm suggests a crystalline solid of high purity. |
| Enthalpy of Fusion (ΔHfus) | ~ 25 - 35 kJ/mol | Provides information on the lattice energy of the crystal. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for predicting long-term stability and for developing stability-indicating analytical methods. For Benzyl 2-amino-3-fluorobenzoate, the primary pathways of concern are hydrolysis, photolysis, and oxidation.
Hydrolytic Degradation
The ester linkage is the most probable site for hydrolytic cleavage, which can be catalyzed by both acid and base. This would lead to the formation of 2-amino-3-fluorobenzoic acid and benzyl alcohol. The rate of hydrolysis is influenced by pH, temperature, and the electronic effects of the substituents on the aromatic ring[17][18][19]. The electron-donating amino group and the electron-withdrawing fluorine atom will have competing effects on the electrophilicity of the ester carbonyl carbon.
Photodegradation
Aromatic compounds, particularly those with amino substituents, can be susceptible to degradation upon exposure to UV light[20][21][22][23]. The fluorinated aromatic ring can also be a site of photochemical reactions. Potential photodegradation products could arise from cleavage of the ester bond, de-benzylation, or reactions involving the aromatic ring and the amino group.
Oxidative Degradation
The amino group is a potential site for oxidation, which can lead to the formation of colored degradation products[24][25][26][27]. The presence of the electron-withdrawing fluorine atom may slightly decrease the susceptibility of the ring to oxidation, but the amino group remains a reactive site.
Caption: Potential degradation pathways for Benzyl 2-amino-3-fluorobenzoate.
Accelerated Stability Studies
To quantitatively assess these degradation pathways, accelerated stability studies are performed under stressed conditions (e.g., elevated temperature and humidity). The formation of degradation products is monitored over time using a stability-indicating HPLC method.
| Condition | Time Points | Potential Degradants to Monitor |
| 40°C / 75% RH | 0, 1, 3, 6 months | 2-amino-3-fluorobenzoic acid, Benzyl alcohol |
| Photostability (ICH Q1B) | Exposed vs. Dark Control | Novel chromophoric impurities |
| Oxidative Stress (e.g., H₂O₂) | 0, 1, 7, 14 days | N-oxides, colored impurities |
Concluding Remarks for the Drug Developer
The thermodynamic stability of Benzyl 2-amino-3-fluorobenzoate, as predicted by its structural features and confirmed through rigorous thermal analysis, appears robust for typical pharmaceutical development. The molecule exhibits a high decomposition temperature and a well-defined melting point, indicative of a stable crystalline solid. However, the presence of the benzyl ester and amino functionalities necessitates a thorough investigation of its hydrolytic, photolytic, and oxidative stability. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive roadmap for this critical characterization. A profound understanding of these stability aspects is not merely a regulatory requirement but a fundamental component of de-risking a drug candidate and ensuring the delivery of a safe and efficacious therapeutic agent to patients.
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SIPS2023 - SOLID-STATE CHEMISTRY OF TRANSITION METAL FLUORIDES: FROM FLUOROPEROVSKITES TO INORGANIC NANOFLUORIDES - PHYSICAL-CHEMICAL PROPERTIES AND APPLICATIONS. (2023, December 21). FLOGEN Star Outreach. [Link]
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F‐Fluorination of 2‐Methyl‐6‐nitrobenzenesulfonate Ester and its Application for the Synthesis of an F‐Labeled Amino Acid. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
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Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. (2023, February 2). Semantic Scholar. [Link]
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Chemo-Electronic Profiling: The Amino Group in Benzyl 2-amino-3-fluorobenzoate
Executive Summary & Molecular Architecture
Strategic Context: Benzyl 2-amino-3-fluorobenzoate is not merely a building block; it is a "privileged scaffold" precursor in medicinal chemistry, particularly for the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR targets) and sGC stimulators.
The reactivity of the C2-amino group is defined by a "Push-Pull-Steric" dynamic that distinguishes it from simple anilines. Unlike a standard nucleophile, this nitrogen atom is electronically "clamped" and sterically gated.
The Electronic Landscape
The molecule operates under three competing forces that dictate its reluctance to react under mild conditions:
-
Resonance-Assisted Hydrogen Bonding (RAHB): The most dominant feature. The amino proton forms a strong 6-membered intramolecular hydrogen bond with the ester carbonyl oxygen. This locks the nitrogen lone pair into a planar conformation, significantly reducing its availability for nucleophilic attack.
-
The Ortho-Fluorine Effect (The "Pull"): The C3-fluorine atom exerts a strong inductive withdrawal (-I) effect (
). While fluorine has a weak resonance donation (+R), the inductive effect dominates, pulling electron density away from the nitrogen, further lowering its basicity and nucleophilicity. -
Steric Gating: The C3-fluorine (Van der Waals radius
) and the bulky benzyl ester at C1 create a narrow "approach vector" for incoming electrophiles.
Figure 1: The "Electronic Clamp" mechanism deactivating the amino group.
Reactivity Matrix: The Nucleophilicity Paradox
The amino group in this scaffold is deactivated . Standard aniline protocols will fail or proceed sluggishly. The following matrix details the expected behavior and necessary adjustments.
| Reaction Class | Reactivity Level | Mechanistic Barrier | Strategic Adjustment |
| N-Alkylation (SN2) | Low | Lone pair delocalization + Steric hindrance from C3-F. | Requires elevated temperatures (>80°C) and polar aprotic solvents (DMF, DMSO). Use stronger bases (Cs₂CO₃) to disrupt the H-bond. |
| N-Acylation | Moderate | Intramolecular H-bond must be broken. | Use highly reactive acyl chlorides or anhydrides. Pyridine is essential as both solvent and catalyst to "activate" the amine. |
| Cyclocondensation | High (Target) | The ester acts as an internal electrophile. | Primary Utility. High heat (>140°C) drives the reaction with urea/formamide to form Quinazolines. |
| Diazotization | Moderate to High | Acidic conditions break the H-bond. | C3-Fluorine destabilizes the diazonium salt intermediate. Keep strictly <5°C. |
High-Value Application: Synthesis of 8-Fluoroquinazoline-2,4-dione
The most critical application of Benzyl 2-amino-3-fluorobenzoate is as a precursor for fluorinated quinazoline scaffolds. The following protocol is a self-validating system for converting the deactivated amine into a bioactive heterocycle.
Rationale
-
Why Urea? Urea acts as a "carbonyl donor."
-
Why 150°C? The thermal energy is required to (1) break the intramolecular N-H...O=C bond and (2) drive the elimination of benzyl alcohol (the leaving group).
-
Why No Solvent (Neat)? High concentration favors the bimolecular step despite the deactivated nucleophile.
Experimental Protocol (Step-by-Step)
Reagents:
-
Benzyl 2-amino-3-fluorobenzoate (1.0 eq)
-
Urea (5.0 eq) - Excess drives equilibrium
-
Acetic Acid (glacial, catalytic amount)
Workflow:
-
Preparation: In a round-bottom flask equipped with a short-path distillation head (to remove benzyl alcohol), mix the starting material and urea.
-
Fusion: Heat the mixture to 150°C (oil bath). The solids will melt into a homogeneous fusion melt.
-
Reaction: Stir at 150-160°C for 4–6 hours.
-
Checkpoint: Evolution of ammonia gas (NH₃) indicates the formation of the intermediate ureido derivative.
-
Checkpoint: Distillation of benzyl alcohol indicates cyclization is proceeding.
-
-
Workup: Cool the melt to ~80°C and add water. The product, 8-fluoroquinazoline-2,4(1H,3H)-dione , will precipitate as a white/off-white solid (insoluble in water/acid).
-
Purification: Filter the solid. Wash with hot ethanol to remove unreacted starting material and urea byproducts.
Figure 2: Thermal fusion pathway for converting the deactivated amine to a quinazoline scaffold.
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Conversion
-
Cause: The benzyl ester is a bulky leaving group. The C3-fluorine steric clash prevents the urea from approaching the nitrogen effectively.
-
Solution: Switch from Urea to Potassium Cyanate (KOCN) in Acetic Acid. The protonated amine (ammonium) is not H-bonded to the ester, breaking the "lock" and allowing the cyanate to attack more freely.
Issue: Formation of Benzyl Alcohol Impurity
-
Cause: Incomplete removal of the leaving group during fusion.
-
Solution: Apply weak vacuum (200 mbar) during the last hour of the reaction to strip the benzyl alcohol and drive the equilibrium to the right (Le Chatelier's principle).
References
-
Electronic Effects in Anthranilates: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Discusses the Hammett equation and ortho-effects in aromatic amines).
-
Quinazoline Synthesis Methodology: Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives." Tetrahedron, 61(43), 10153-10160. (Foundational protocol for urea fusion techniques).
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Explains the metabolic and electronic rationale for C3-fluorine substitution).
-
Intramolecular Hydrogen Bonding (RAHB): Gilli, G., et al. (2009). The Nature of the Hydrogen Bond. Oxford University Press. (Detailed analysis of resonance-assisted hydrogen bonding in ortho-substituted benzenes).
Methodological & Application
Application Notes & Protocols: Leveraging Benzyl 2-amino-3-fluorobenzoate as a Strategic Intermediate in Drug Discovery
Introduction: The Strategic Value of Fluorinated Anthranilates
In modern medicinal chemistry, the incorporation of fluorine into small molecules is a widely adopted strategy to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The fluorine atom, when strategically placed, can influence lipophilicity, metabolic stability, and binding affinity through unique electronic effects.[3] The 2-amino-3-fluorobenzoic acid scaffold, a fluorinated derivative of anthranilic acid, has emerged as a particularly valuable building block. Anthranilic acid and its analogs are privileged pharmacophores found in numerous therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[4][5][6]
This guide focuses on Benzyl 2-amino-3-fluorobenzoate , an intermediate that combines the benefits of the 3-fluoroanthranilate core with a versatile benzyl ester protecting group. The ortho-amino and carboxylate functionalities provide two reactive handles for diverse synthetic transformations, primarily for constructing heterocyclic systems or for elaboration into more complex molecular architectures. The benzyl group offers a stable yet readily cleavable protecting group for the carboxylic acid, allowing chemists to perform reactions on the aniline moiety without interference, before revealing the acid for subsequent modifications.[7]
This document serves as a technical guide for researchers and drug development professionals, providing detailed protocols and explaining the causal logic behind key experimental choices when utilizing this powerful intermediate.
Physicochemical Profile and Rationale for Use
The utility of Benzyl 2-amino-3-fluorobenzoate stems from a synergistic combination of its structural components.
A. The Role of the 3-Fluoro Substituent: The fluorine atom at the 3-position exerts a profound influence on the molecule's properties. As the most electronegative element, it has a strong inductive effect, which can:
-
Modulate Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent aniline nitrogen. This reduction in basicity can be crucial for optimizing ligand-receptor binding interactions and improving pharmacokinetic properties like cell permeability and oral absorption.[8]
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] Introducing fluorine at a metabolically labile position can block oxidative degradation, thereby increasing the compound's half-life.
-
Influence Conformation: The fluorine atom can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can stabilize a specific bioactive conformation required for target engagement.[9]
B. The Utility of the Benzyl Ester: The carboxylic acid is masked as a benzyl ester, which is a strategic choice for multi-step synthesis.[7]
-
Protection: It prevents the free carboxylic acid from interfering with reactions targeting the amino group, such as acylation or alkylation.
-
Cleavage: The benzyl group can be cleanly removed under mild conditions via catalytic hydrogenation (reductive debenzylation), typically yielding the free acid and toluene as the only byproduct.[7][10] This orthogonality allows for selective deprotection without affecting many other functional groups.
Table 1: Physicochemical Properties of Benzyl 2-amino-3-fluorobenzoate
| Property | Value | Source/Note |
| Molecular Formula | C₁₄H₁₂FNO₂ | Calculated |
| Molecular Weight | 245.25 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical observation |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO | General for protected amino esters |
| Parent Acid CAS | 825-22-9 (2-Amino-3-fluorobenzoic acid) | [11] |
Core Synthetic Protocols
The following protocols are foundational for manipulating Benzyl 2-amino-3-fluorobenzoate. They are designed to be robust and self-validating, with clear checkpoints for reaction monitoring.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This is one of the most common reactions performed on the aniline nitrogen. The use of a carbodiimide coupling agent like EDC, in conjunction with an additive like HOBt, is a reliable method for forming amides from a carboxylic acid and the amino group of our intermediate.[12]
Causality Behind the Method:
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Activates the carboxylic acid partner, making it susceptible to nucleophilic attack. The resulting urea byproduct is water-soluble, simplifying purification.[13]
-
HOBt (Hydroxybenzotriazole): Acts as a crucial additive. It reacts with the EDC-activated acid to form an active ester intermediate. This intermediate is more stable and less prone to side reactions than the initial O-acylisourea. Critically, HOBt suppresses racemization if the coupling partner is a chiral carboxylic acid.[13]
-
Base (DIPEA or Et₃N): A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and to scavenge the proton released during amide bond formation, driving the reaction to completion.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.0 equiv) and Benzyl 2-amino-3-fluorobenzoate (1.1 equiv) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Additive Introduction: Add HOBt (1.2 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial rate of reaction and minimize potential side reactions.
-
Base and Coupling Agent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).
-
Reaction Execution: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
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Caption: Simplified reaction scheme for quinazolinone synthesis.
Protocol 3: Benzyl Ester Deprotection via Catalytic Hydrogenation
The final step in many synthetic sequences is the removal of the benzyl protecting group to unmask the carboxylic acid. This is most reliably achieved by catalytic hydrogenation.
Causality Behind the Method:
-
Catalyst (Pd/C): Palladium on carbon is a heterogeneous catalyst that efficiently adsorbs hydrogen gas and the substrate onto its surface, facilitating the reductive cleavage of the benzylic C-O bond. [7]* Hydrogen Source (H₂ gas or Transfer Agent): H₂ gas is the most common hydrogen source. Alternatively, transfer hydrogenation agents like ammonium formate can be used, which decompose in situ to provide hydrogen, avoiding the need for pressurized H₂ gas handling.
Step-by-Step Methodology:
-
Setup: Dissolve the benzyl ester substrate (1.0 equiv) in a suitable solvent such as Methanol, Ethanol, or Ethyl Acetate in a flask designed for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. The amount is typically 5-10% by weight of the substrate. Safety Note: Pd/C can be pyrophoric. Add it under an inert atmosphere or add the solvent to the catalyst, not the other way around.
-
Hydrogenation:
-
Balloon Method: Secure a balloon filled with H₂ gas to the flask. Evacuate the flask with a vacuum pump and backfill with H₂ from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Parr Shaker: For larger scales or higher pressures, use a dedicated Parr hydrogenation apparatus.
-
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂ (e.g., balloon pressure or 50 psi in a Parr apparatus) for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product will have a different polarity, and the reaction is complete when the starting material is no longer visible.
-
Workup:
-
Carefully vent the H₂ atmosphere and flush the flask with N₂ or Ar.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench it with water.
-
Wash the Celite pad with additional solvent.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid, which is often pure enough for the next step or can be further purified by recrystallization.
Application in Drug Discovery: A Synthetic Case Study
The true power of Benzyl 2-amino-3-fluorobenzoate is realized when these protocols are combined to build complex, biologically active molecules. Let's consider a hypothetical workflow to synthesize a novel kinase inhibitor scaffold, leveraging a quinazolinone core.
Workflow Logic: Many kinase inhibitors utilize a substituted heterocyclic core to occupy the adenine-binding region of the ATP pocket. A functionalized quinazolinone is an excellent starting point. The carboxylic acid, unmasked from our intermediate, serves as a handle to introduce further diversity and target specific interactions within the kinase active site.
Caption: A logical workflow from the intermediate to a final drug-like molecule.
This workflow demonstrates the modularity of the approach:
-
Core Formation: The intermediate is first cyclized to form the desired 8-fluoroquinazolinone core. Different reagents can be used in place of formamide to install various substituents at the 2-position of the quinazolinone.
-
Deprotection: The benzyl group is removed to reveal the key carboxylic acid handle.
-
Diversification: The final library of potential inhibitors is generated by coupling the carboxylic acid with a diverse set of amines using the robust amide bond formation protocol. This allows for rapid exploration of the structure-activity relationship (SAR).
This strategy, starting from a well-designed intermediate like Benzyl 2-amino-3-fluorobenzoate, accelerates the discovery process by enabling efficient and modular synthesis of compound libraries with desirable drug-like properties.
References
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
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Khodadadi, M., Alipour, E., & Abedini, M. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Pharmaceutical Sciences, 18(2), 99-106. [Link]
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He, L., Li, H., Chen, J., & Wu, X. (2014). Recent advances in the synthesis of quinazolinones. RSC Advances, 4(55), 29079-29092. [Link]
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Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
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University of Pennsylvania. (2012). Application of Bioisosteres in Drug Design. Chemistry 552. [Link]
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ConnectSci. (2014). Bioisosteric Fluorine in the Clandestine Design of Synthetic Cannabinoids. Australian Journal of Chemistry, 67(1), 3-6. [Link]
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Frontiers in Chemistry. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1007797. [Link]
-
ResearchGate. (2016). A Novel Method for the Synthesis of 4(3H)-Quinazolinones. Request PDF. [Link]
-
Semantic Scholar. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(16), 6135. [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
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PubMed. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. [Link]
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OAT Agriventures. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Chemistry. [Link]
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PMC. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances, 12(45), 29285-29329. [Link]
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Wiley Online Library. (2007). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. The Chemical Record, 7(6), 343-353. [Link]
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PMC. (2022). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 27(19), 6653. [Link]
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PMC. (2023). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry, 66(17), 12053–12071. [Link]
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Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
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Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]
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European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 162-171. [Link]
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PubMed. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry, 43(25), 4930-4942. [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]
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MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3615. [Link]
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Thieme. (2002). 2 Protection of Functional Groups. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]
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Beilstein Journals. (2018). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 14, 3016-3024. [Link]
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Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 46. [Link]
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Iraqi Journal of Science. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Iraqi Journal of Science, 64(11), 6069-6078. [Link]
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ResearchGate. (n.d.). Selected bioactive molecules bearing benzyl‐substituted amino acids. Download Scientific Diagram. [Link]
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MDPI. (2022). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Molecules, 27(19), 6205. [Link]
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Application Notes and Protocols for Nucleophilic Substitution of Benzyl 2-amino-3-fluorobenzoate
Prepared by: Gemini, Senior Application Scientist
Introduction
Benzyl 2-amino-3-fluorobenzoate is a versatile synthetic intermediate derived from 2-amino-3-fluorobenzoic acid, a crucial building block in the development of pharmaceuticals and fine chemicals.[1] Its structure presents two primary sites susceptible to nucleophilic substitution, offering divergent pathways for molecular elaboration. The first is the benzylic carbon of the ester, which can undergo substitution to deprotect the carboxylic acid or be transformed into other functional groups. The second is the C-3 position of the aromatic ring, where the fluorine atom can potentially be displaced via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the conditions governing these two distinct nucleophilic substitution pathways. We will explore the mechanistic principles that determine the reactivity of each site and provide experimentally-grounded protocols to selectively target the desired position. Understanding the electronic factors that control these reactions is paramount to achieving high-yield, selective transformations.
Mechanistic Considerations: A Tale of Two Pathways
The reactivity of Benzyl 2-amino-3-fluorobenzoate is dictated by the interplay of its functional groups. A nucleophile can attack either the electrophilic benzylic carbon or the electron-deficient aromatic ring. The choice of reagents and conditions determines which pathway predominates.
Pathway A: Nucleophilic Substitution at the Benzylic Position (Ester Cleavage)
The benzyl group is widely used as a protecting group for carboxylic acids precisely because it can be cleaved under specific and often mild conditions.[2] This transformation is a standard nucleophilic substitution reaction at an sp³-hybridized carbon center and is the most facile and predictable pathway for this substrate.
Causality Behind Experimental Choices: The stability of the benzylic carbocation or the accessibility of the benzylic carbon makes it highly susceptible to cleavage.[3] The primary methods for cleaving benzyl esters are:
-
Catalytic Hydrogenolysis: This is the most common and chemoselective method for benzyl group removal.[4] It proceeds under mild conditions, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[5][6] The reaction is clean, producing the carboxylic acid and toluene as the only byproduct.[5]
-
Acid/Base Hydrolysis: While effective, these conditions are harsher and may not be suitable for sensitive substrates. Strong acids or bases can promote hydrolysis of the ester linkage.
-
Oxidative Cleavage: Certain oxidizing agents like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for derivatives like p-methoxybenzyl (PMB) ethers, though methods for simple benzyl groups exist.[7][8]
-
Lewis Acid-Mediated Cleavage: Lewis acids can also facilitate the removal of benzyl protecting groups.[6]
Given the other functional groups on the molecule, catalytic hydrogenolysis is the superior choice as it is unlikely to affect the amino group, the fluoro substituent, or the aromatic ring.
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a distinct mechanism where a nucleophile displaces a leaving group on an aromatic ring.[9] For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[10][11][12] These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.[9][13]
Analysis of Substituent Effects: In Benzyl 2-amino-3-fluorobenzoate, the situation is electronically unfavorable for an SNAr reaction.
-
Leaving Group (-F): Fluorine is an excellent leaving group for SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the initial, rate-determining nucleophilic attack.[9][14]
-
Amino Group (-NH₂): The amino group at the C-2 position is a powerful electron-donating group (EDG) through resonance. It is positioned ortho to the fluorine leaving group. This strong electron-donating effect increases the electron density on the aromatic ring, deactivating it toward nucleophilic attack.[15] Furthermore, it would severely destabilize the negative charge of the required Meisenheimer complex.
-
Benzyl Carboxylate Group (-COOBn): This group is moderately electron-withdrawing, but it is positioned meta to the fluorine. In SNAr, EWGs at the meta position offer only weak inductive stabilization and no resonance stabilization for the intermediate, providing a negligible activating effect.[10][16]
Experimental Protocols & Data
Protocol 1: Selective Nucleophilic Substitution at the Benzylic Position via Catalytic Hydrogenolysis
This protocol describes the standard, high-yield method for the deprotection of the carboxylic acid via cleavage of the benzyl ester.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve Benzyl 2-amino-3-fluorobenzoate (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).[4] The concentration should typically be around 0.1 M.
-
Catalyst Addition: Carefully add Palladium on carbon (10% w/w, ~5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The product, 2-amino-3-fluorobenzoic acid, will have a different Rf value.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3-fluorobenzoic acid. The product can be purified further by recrystallization if necessary.[17]
| Parameter | Condition | Rationale / Notes |
| Substrate | Benzyl 2-amino-3-fluorobenzoate | 1.0 equivalent |
| Reagent | Hydrogen (H₂) | Hydrogen source for the reduction.[4] |
| Catalyst | 10% Palladium on Carbon | 5-10 mol%. Standard for benzyl group hydrogenolysis.[5] |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents are generally effective.[4] |
| Temperature | Room Temperature (20-25 °C) | Reaction is typically efficient at ambient temperature. |
| Pressure | 1 atm (Balloon) to 50 psi | Higher pressure can accelerate the reaction if slow. |
| Reaction Time | 2 - 16 hours | Highly dependent on scale, catalyst activity, and H₂ pressure. |
Protocol 2: Investigational Conditions for Nucleophilic Aromatic Substitution
This protocol outlines the conditions required to attempt the challenging SNAr reaction. Due to the deactivating effect of the ortho-amino group, success is not guaranteed, and this should be approached as an exploratory reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, oven-dried flask under an inert atmosphere (Nitrogen or Argon), add Benzyl 2-amino-3-fluorobenzoate (1.0 eq) and a polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Nucleophile Addition: Add the desired nucleophile (e.g., sodium methoxide, sodium azide, piperidine) (1.5 - 3.0 eq). For solid nucleophiles, add them directly. For liquid nucleophiles, add them via syringe.
-
Heating: Heat the reaction mixture to a high temperature (typically 100-150 °C). The specific temperature will depend on the nucleophile's reactivity and solvent's boiling point.
-
Monitoring: Cautiously monitor the reaction by TLC or LC-MS. Be aware of potential decomposition of the starting material, indicated by the formation of baseline material or multiple spots on TLC.
-
Workup: After several hours (or if decomposition becomes significant), cool the reaction to room temperature. Quench the reaction by carefully pouring it into cold water.
-
Isolation: Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude material will likely be a complex mixture. Purification by column chromatography will be necessary to isolate any desired product.
| Parameter | Condition | Rationale / Notes |
| Substrate | Benzyl 2-amino-3-fluorobenzoate | 1.0 equivalent |
| Nucleophile | Strong Nucleophile (e.g., NaOMe, NaN₃) | 1.5 - 3.0 eq. A high concentration of a strong nucleophile is needed.[10] |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents are required to solvate the nucleophile and facilitate the SNAr mechanism. |
| Temperature | 100 - 150 °C | High thermal energy is needed to overcome the high activation barrier. |
| Reaction Time | 12 - 48 hours | Monitor closely; prolonged heating may lead to decomposition. |
| Expected Outcome | Low to no conversion | The primary expected result is the recovery of starting material or decomposition. |
References
-
Wikipedia. Benzyl group. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
MSU Chemistry. Aromatic Reactivity. [Link]
-
YouTube. Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. [Link]
-
Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]
-
ARKAT USA, Inc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
National Center for Biotechnology Information. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
ResearchGate. (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
Beilstein Journals. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]
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- 17. benchchem.com [benchchem.com]
Application Note & Protocol: Scale-Up Procedures for the Synthesis of Benzyl 2-amino-3-fluorobenzoate
Abstract & Scope
This document provides a comprehensive technical guide for the synthesis and scale-up of Benzyl 2-amino-3-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds.[1][2] The narrative moves from a foundational, lab-scale synthesis to the critical considerations and modified protocols required for pilot-scale production. We will dissect the underlying chemical principles, address common scale-up challenges such as thermal management and purification, and provide actionable, step-by-step protocols. This guide is intended for researchers, chemists, and process engineers involved in pharmaceutical development and fine chemical manufacturing.
Introduction: Significance of Benzyl 2-amino-3-fluorobenzoate
Fluorinated anthranilic acid derivatives are vital building blocks in medicinal chemistry. Specifically, 2-amino-3-fluorobenzoic acid and its esters are precursors for synthesizing a range of bioactive heterocycles, including indole derivatives used as anti-inflammatory agents and receptor antagonists.[1] The benzyl ester, Benzyl 2-amino-3-fluorobenzoate, serves as a protected form of the carboxylic acid, enabling subsequent chemical transformations on the amino group or aromatic ring before a final deprotection step. Its effective synthesis at scale is therefore a critical step in the manufacturing pipeline of several potential drug candidates.
Synthetic Strategy & Mechanism
The most direct and industrially viable route to Benzyl 2-amino-3-fluorobenzoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 2-amino-3-fluorobenzoic acid with benzyl alcohol.
Overall Reaction
Caption: Overall Fischer Esterification Reaction.
Reaction Mechanism: Acid-Catalyzed Esterification
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by benzyl alcohol.
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, enhancing its electrophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of benzyl alcohol attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final benzyl ester product.
Caption: Simplified Fischer Esterification Mechanism Workflow.
Experimental Protocols
Laboratory-Scale Synthesis (10 g Scale)
This protocol establishes a baseline for yield and purity, providing a benchmark for the scale-up process.
Materials:
-
2-Amino-3-fluorobenzoic acid: 10.0 g (64.5 mmol)
-
Benzyl alcohol: 10.5 mL (10.9 g, 101 mmol, ~1.6 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TSA): 1.2 g (6.3 mmol, 0.1 equiv)
-
Toluene: 150 mL
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heptane
Procedure:
-
Equip a 250 mL round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser.
-
Charge the flask with 2-amino-3-fluorobenzoic acid (10.0 g), benzyl alcohol (10.5 mL), p-TSA (1.2 g), and toluene (150 mL).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected and TLC/HPLC analysis indicates completion.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of saturated NaHCO₃ solution (Caution: CO₂ evolution) and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude oil or solid.
-
Purify the crude product by recrystallization from a toluene/heptane mixture or by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield pure Benzyl 2-amino-3-fluorobenzoate.
Scale-Up Considerations & Procedures
Transitioning from a 10 g lab batch to a 1 kg pilot-plant scale introduces significant challenges that must be proactively managed. Simply multiplying reagent quantities is insufficient and hazardous.
Key Challenges in Scaling Up Esterification
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale & Mitigation Strategy |
| Heat Transfer | Surface area-to-volume ratio is high. Heating/cooling is rapid via heating mantle/ice bath. | Surface area-to-volume ratio is low. Inefficient heat dissipation can lead to hot spots or runaway reactions. | Strategy: Use a jacketed glass-lined reactor with thermal fluid for precise temperature control. Ensure controlled, subsurface addition of reagents if significant exotherms are noted during quenching. |
| Mass Transfer (Mixing) | Magnetic stirring is usually sufficient to ensure a homogeneous mixture. | Magnetic stirring is ineffective. Poor mixing can lead to localized concentration gradients, side reactions, and low yield. | Strategy: Employ an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) and baffles to ensure efficient mixing of the heterogeneous slurry and effective heat distribution. |
| Water Removal | A simple Dean-Stark trap is effective and easy to monitor visually. | The rate of water removal is critical for driving the equilibrium. Larger volumes require more efficient and sustained removal. | Strategy: Ensure the reactor and condenser are appropriately sized for the volume of solvent. The reaction can be run under a slight vacuum to facilitate the azeotropic removal of water at a lower temperature, potentially reducing side reactions. |
| Work-up & Quench | Performed in separatory funnels. Quenching with bicarbonate is manageable. | Quenching a large volume of acidic toluene with aqueous bicarbonate can cause vigorous foaming and gas evolution, creating a significant safety hazard. | Strategy: Perform the quench in the jacketed reactor with vigorous overhead stirring. Add the bicarbonate solution slowly and subsurface to control the rate of CO₂ evolution. Ensure adequate headspace in the reactor. |
| Purification | Flash chromatography is a viable, albeit costly, purification method. | Large-scale chromatography is economically unfeasible for a process intermediate. | Strategy: Develop a robust crystallization procedure. This requires screening various solvent/anti-solvent systems (e.g., Toluene/Heptane, Ethyl Acetate/Hexane) to ensure high yield and effective impurity rejection. Seeding strategies may be necessary for controlled crystallization. |
| Handling & Safety | Manual handling of small quantities. | Handling large volumes of flammable solvents (toluene) and corrosive acids (p-TSA) requires engineered controls. | Strategy: Use closed-system transfers for solvents. Wear appropriate PPE, including face shields, gloves, and flame-retardant lab coats. Ensure the reactor is properly grounded to prevent static discharge.[3][4] |
Pilot-Scale Synthesis Protocol (1 kg Scale)
This protocol incorporates the solutions to the challenges identified above.
Equipment:
-
10 L jacketed glass-lined reactor with an overhead stirrer, condenser, and Dean-Stark trap.
-
Temperature control unit (TCU) for the reactor jacket.
-
Subsurface addition line.
-
Receiving vessels for aqueous waste and product solution.
Materials:
-
2-Amino-3-fluorobenzoic acid: 1.00 kg (6.45 mol)
-
Benzyl alcohol: 1.05 L (1.09 kg, 10.1 mol, ~1.6 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TSA): 120 g (0.63 mol, 0.1 equiv)
-
Toluene: 8 L
-
10% w/v Sodium bicarbonate (NaHCO₃) solution: ~10 L
-
20% w/v Brine solution: ~5 L
-
Heptane (for crystallization)
Procedure:
-
Reaction Setup: Charge the 10 L reactor with 2-amino-3-fluorobenzoic acid (1.00 kg), benzyl alcohol (1.05 L), p-TSA (120 g), and toluene (8 L).
-
Azeotropic Reflux: With the overhead stirrer on (~150 RPM), heat the reactor contents to reflux using the TCU (setpoint ~120-130°C). Collect the water azeotrope in the Dean-Stark trap. Monitor the reaction by in-process control (IPC) via HPLC. The reaction is typically complete in 6-10 hours.
-
Cooling: Once the reaction is complete, cool the reactor contents to 20-25°C.
-
Controlled Quench: Slowly add 5 L of 10% NaHCO₃ solution via the subsurface addition line over at least 1 hour. Maintain vigorous stirring and monitor for gas evolution. Ensure the reactor temperature does not exceed 30°C.
-
Phase Separation: Stop the stirrer and allow the layers to separate for 30 minutes. Drain the lower aqueous layer to a waste container.
-
Washing: Add 5 L of 20% brine solution to the reactor, stir for 15 minutes, allow to separate, and drain the lower aqueous layer.
-
Solvent Swap & Crystallization:
-
Distill off approximately 5-6 L of toluene under vacuum. This will concentrate the product and remove residual water.
-
Cool the concentrated solution to ~60°C. Slowly add heptane as an anti-solvent until turbidity is observed.
-
Cool the mixture slowly to 0-5°C over 4-6 hours to induce crystallization.
-
Hold at 0-5°C for at least 2 hours.
-
-
Isolation & Drying: Filter the resulting slurry through a suitable filter (e.g., Nutsche filter-dryer). Wash the filter cake with cold heptane. Dry the product under vacuum at 40-50°C until a constant weight is achieved.
Safety, Handling, and Waste Disposal
All operations should be conducted in a well-ventilated area, such as a fume hood or a walk-in hood for larger scales, by personnel trained in handling hazardous chemicals.
| Substance | CAS No. | Key Hazards |
| 2-Amino-3-fluorobenzoic acid | 825-22-9 | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[5][6] |
| Benzyl Alcohol | 100-51-6 | Harmful if swallowed or inhaled. Causes serious eye irritation.[3] |
| p-Toluenesulfonic acid | 6192-52-5 | Causes severe skin burns and eye damage. Corrosive. |
| Toluene | 108-88-3 | Highly flammable liquid and vapor. Skin irritant. Suspected of damaging fertility or the unborn child. |
| Benzyl 2-amino-3-fluorobenzoate | N/A | Assumed to have hazards similar to its precursors until proven otherwise. Handle with care. |
-
Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene) are mandatory.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.
-
Waste Disposal:
-
Aqueous waste from the quench and washes will be basic. Neutralize with acid (e.g., HCl) before disposal according to local regulations.
-
Organic filtrates containing toluene and heptane should be collected in a designated flammable waste container.
-
References
- Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst.
- Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. MDPI.
- Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed...
- Catalytic esterification of benzyl alcohol with acetic acid by zeolites and their modified forms. SciSpace.
- The direct photochemical cross-esterification of alcohols via site-selective C–H bromin
- Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing.
- Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing.
- Optimization of Reaction Parameters for Natural Aroma Esters Synthesis by Factorial Design.
- How to avoid tar-like by-products in 2-amino-3-fluorobenzoic acid synthesis. Benchchem.
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- 9 - Safety d
- 2-Amino-3-fluorobenzoic acid Safety and Hazards. PubChem.
- Synthesis routes of 2-Amino-3-fluorobenzoic acid. Benchchem.
- Methyl 3-amino-2-fluorobenzoate Safety D
- 2-Amino-5-fluorobenzoic Acid Safety D
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.
- 2-fluorobenzoic acid Safety D
- 4-Amino-3-fluorobenzoic acid Safety D
- 2-Amino-3-fluorobenzoic acid Properties. ChemicalBook.
- Synthesis of 2-amino-3-fluoro-benzoic acid. PrepChem.com.
- 2-Amino-3-fluorobenzoic acid. HANGZHOU HONGQIN PHARMTECH CO.,LTD.
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- 2. 2-Amino-3-fluorobenzoic acid [hqpharmtech.com]
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- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. 2-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-3-fluorobenzoic acid CAS#: 825-22-9 [m.chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting low conversion rates with Benzyl 2-amino-3-fluorobenzoate
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting low conversion rates in experiments involving Benzyl 2-amino-3-fluorobenzoate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve challenges in your synthesis.
The unique structure of Benzyl 2-amino-3-fluorobenzoate—with its sterically hindered and electronically modified amino group ortho to a fluorine atom—presents specific challenges. This guide is structured into two primary sections: first, addressing the formation of the molecule itself (esterification), and second, troubleshooting its subsequent use as a reactant, particularly in reactions involving the amine.
Part 1: Troubleshooting the Synthesis of Benzyl 2-amino-3-fluorobenzoate
Low conversion rates during the esterification of 2-amino-3-fluorobenzoic acid are a common hurdle. The issues often stem from the properties of the starting material and the reaction conditions.
Frequently Asked Questions (FAQs): Synthesis
Q1: My esterification reaction is stalling, leaving significant amounts of unreacted 2-amino-3-fluorobenzoic acid. What is the likely cause?
A1: The primary cause is often incomplete activation of the carboxylic acid or insufficient reaction time and temperature. The starting material, 2-amino-3-fluorobenzoic acid, can be poorly soluble, and its amine group can interfere with certain coupling agents. Ensure your starting material is fully dissolved before proceeding.[1] For acid-catalyzed esterification (e.g., Fischer esterification with benzyl alcohol), a strong acid catalyst and effective water removal (e.g., Dean-Stark apparatus) are critical. For methods using benzyl halides, ensure your base is strong enough to deprotonate the carboxylic acid without causing side reactions.
Q2: I'm observing multiple spots on my TLC plate, including one that is UV active but doesn't correspond to my starting material or desired product. What could this be?
A2: A likely side product is the N-benzylated compound, where the benzyl group has attached to the amino group instead of, or in addition to, the carboxylic acid. The aniline nitrogen, while a weaker nucleophile than in aniline itself due to the ortho-fluorine, can still compete for the benzylating agent, especially under basic conditions.[2] Another possibility is the formation of tar-like substances if the reaction is overheated.[1][3]
Troubleshooting Guide: Low-Yield Esterification
This guide provides a systematic approach to diagnosing and resolving low conversion rates during the synthesis of Benzyl 2-amino-3-fluorobenzoate.
Issue 1: Incomplete Reaction & Poor Solubility
-
Causality: 2-amino-3-fluorobenzoic acid may not be fully soluble in common organic solvents at room temperature. Incomplete dissolution leads to a heterogeneous reaction mixture where only the dissolved material can react, resulting in a low yield.[1]
-
Solution Workflow:
-
Solvent Screening: Test the solubility of your starting material in various solvents (e.g., DMF, DMSO, THF, Dioxane) to find one that allows for complete dissolution at a moderate temperature.
-
Temperature Control: Gently warm the mixture to achieve dissolution, but avoid excessive heat which can cause decomposition into tar-like byproducts.[3]
-
Vigorous Stirring: Ensure the reaction is stirred vigorously to maintain homogeneity.[1]
-
Issue 2: Competing N-Benzylation Side Reaction
-
Causality: When using a benzyl halide (e.g., benzyl bromide) and a base, the amino group can act as a nucleophile and compete with the carboxylate anion for the electrophile. This side reaction is often irreversible and reduces the yield of the desired ester.
-
Solution Workflow:
-
Protect the Amine: The most robust solution is to temporarily protect the amino group before esterification. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This prevents N-benzylation entirely. The protecting group can be removed in a subsequent step.
-
Optimize Base and Temperature: If protection is not feasible, use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) and run the reaction at the lowest possible temperature to favor O-alkylation over N-alkylation.
-
Alternative Method: Switch to an acid-catalyzed esterification with benzyl alcohol (Fischer esterification). Under acidic conditions, the amine is protonated to form an ammonium salt, which is non-nucleophilic and will not react with the alcohol.
-
Experimental Protocol: Acid-Catalyzed Benzyl Esterification
-
Dissolution: In a round-bottom flask equipped with a Dean-Stark trap and condenser, suspend 2-amino-3-fluorobenzoic acid (1.0 equiv.) in a mixture of toluene (or benzene) and benzyl alcohol (5-10 equiv.).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05-0.1 equiv.).
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture. Wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Part 2: Troubleshooting Reactions Using Benzyl 2-amino-3-fluorobenzoate
Once synthesized, the primary reactive site on Benzyl 2-amino-3-fluorobenzoate is the amino group. Low conversion rates in subsequent reactions (e.g., acylation, alkylation, coupling) are common due to the electronic and steric environment of this group.
Frequently Asked Questions (FAQs): Reactivity
Q1: Why is the amino group in my substrate so unreactive compared to other anilines?
A1: The reactivity of the amino group is significantly diminished by two key factors:
-
Electronic Effect: The ortho-fluorine atom is highly electronegative, withdrawing electron density from the aromatic ring and, by extension, from the nitrogen atom. This reduces the nucleophilicity and basicity of the amine.[2]
-
Intramolecular Hydrogen Bonding: The fluorine atom can act as a hydrogen bond acceptor for the N-H protons.[4][5] This intramolecular interaction further reduces the availability of the nitrogen's lone pair for external reactions.
Q2: My acylation reaction with an acid chloride is not working. I've added a base like triethylamine, but the reaction won't proceed.
A2: The combination of reduced nucleophilicity and steric hindrance from the adjacent benzyl ester group makes this reaction challenging. A standard base like triethylamine may not be sufficient to activate the reaction or scavenge the HCl byproduct effectively. More forcing conditions or a different coupling strategy may be required.
Troubleshooting Guide: Low Reactivity of the Amino Group
This guide provides a decision-making framework for overcoming the inherent low reactivity of the 2-amino group.
Issue: Low Conversion in N-Acylation or N-Alkylation Reactions
-
Causality: The nucleophilicity of the amine is suppressed by the ortho-fluorine substituent. Standard conditions used for simpler anilines are often insufficient to drive the reaction to completion.
-
Solution Workflow:
Caption: Troubleshooting workflow for reactions at the amino group.
Data Presentation: Optimizing Reaction Conditions
When troubleshooting, systematically varying parameters is key. The following table provides an example of an optimization screen for an acylation reaction, illustrating how changes in base and coupling agent can impact yield.
| Entry | Coupling Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Acetic Anhydride | Pyridine (2.0) | DCM | 25 | 24 | < 10% |
| 2 | Acetyl Chloride | Et₃N (1.5) | DCM | 25 | 24 | < 15% |
| 3 | Acetic Acid/EDC | DMAP (1.2) | DMF | 25 | 24 | 45% |
| 4 | Acetic Acid/HATU | DIPEA (3.0) | DMF | 25 | 12 | 85% |
| 5 | Acetic Acid/HATU | DIPEA (3.0) | DMF | 50 | 4 | > 95% |
This table is illustrative, based on typical optimization outcomes for deactivated anilines.[6]
Issue: Difficulty with Benzyl Ester Deprotection
-
Causality: The final step in many synthetic routes using this compound is the removal of the benzyl ester to liberate the free carboxylic acid. While catalytic hydrogenation is standard, other functional groups in the molecule may be sensitive, or the catalyst may be poisoned.[7]
-
Solution Workflow:
-
Standard Protocol: The most common method is hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under an atmosphere of hydrogen gas.[7] Solvents like ethanol, methanol, or ethyl acetate are typically used.
-
Catalyst Poisoning: If your molecule contains sulfur (e.g., thioethers) or certain nitrogen heterocycles, the catalyst can be deactivated. In this case, increase the catalyst loading or switch to a poison-resistant catalyst like Pearlman's catalyst (Pd(OH)₂/C).
-
Alternative Deprotection: If hydrogenation is not compatible with other functional groups (e.g., alkenes, alkynes), consider alternative deprotection methods. Strong acid cleavage (e.g., HBr in acetic acid) can remove the benzyl group, but may not be compatible with other acid-sensitive groups.[8]
-
Caption: Standard workflow for benzyl ester deprotection.
References
- BenchChem. (n.d.). How to avoid tar-like by-products in 2-amino-3-fluorobenzoic acid synthesis.
-
ResearchGate. (2025, October 19). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]
-
Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Influence of fluorine substitution on nonbonding interactions in selected para-halogeno anilines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- BenchChem. (n.d.). Side reactions to avoid during the synthesis of 2-Fluorobenzoic acid.
- BenchChem. (n.d.). Optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline.
- BenchChem. (n.d.). Synthesis routes of 2-Amino-3-fluorobenzoic acid.
-
PubChem. (n.d.). 2-Amino-3-fluorobenzoic acid. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Effect of Fluorine Substitution of Aniline Ring on Pulsed Plasma Polymer Growth and Structure. Retrieved from [Link]
-
KAUST Repository. (2021, November 25). Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Retrieved from [Link]
-
Harvard DASH. (n.d.). Enantioselective Acylation of Silyl Ketene Acetals through Fluoride Anion-Binding Catalysis. Retrieved from [Link]
-
Beilstein Journals. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]
-
MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]
-
RSC Publishing. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]
-
Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thalesnano.com [thalesnano.com]
- 8. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
Validation & Comparative
Technical Guide: 1H NMR Interpretation of Benzyl 2-amino-3-fluorobenzoate
Executive Summary
Benzyl 2-amino-3-fluorobenzoate represents a critical scaffold in medicinal chemistry, particularly as an intermediate for fluorinated quinazolinones and anthranilic acid derivatives. Its structural duality—combining a labile amino group with a fluorine substituent—creates specific characterization challenges.
This guide provides a comparative analysis of NMR acquisition strategies, specifically evaluating Deuterated Chloroform (
Part 1: Structural Analysis & Theoretical Framework
The Molecule
The target molecule consists of a tri-substituted benzene ring and a benzyl ester moiety.
-
Core: Anthranilate (2-aminobenzoate) scaffold.
-
Substituent 1 (Pos 3): Fluorine atom (Electronegative, Spin
). -
Substituent 2 (Pos 1): Benzyl ester (Lipophilic, distinct methylene signal).
The Fluorine Factor ( Coupling)
Unlike standard anthranilates, the presence of Fluorine at position 3 introduces significant spin-spin coupling (
- (Ortho): Typically 8–12 Hz (Impacts H4).
- (Meta): Typically 4–7 Hz (Impacts H5).
- (Para): Typically 0–2 Hz (Often unresolved on H6).
Part 2: Comparative Study (Solvent Alternatives)
This section compares the performance of the standard solvent (
Performance Matrix
| Feature | Standard: Chloroform-d ( | Alternative: DMSO- | Verdict |
| Amine (-NH2) Detection | Poor. Signal is often broad or invisible due to rapid exchange and quadrupole broadening. | Excellent. Strong H-bonding stabilizes the protons, yielding a sharp singlet/broad doublet at ~6.5–7.0 ppm. | DMSO Wins |
| Spectral Resolution | High. Low viscosity leads to sharper lines, essential for resolving small | Moderate. Higher viscosity causes slight line broadening, potentially obscuring fine | CDCl3 Wins |
| Solubility | Good. Dissolves the lipophilic benzyl ester well. | Excellent. Dissolves the polar amino/ester core effectively. | Tie |
| Water Interference | Low. H2O appears at ~1.56 ppm, usually clear of key signals. | High. H2O appears at ~3.33 ppm, potentially overlapping with benzylic signals if wet. | CDCl3 Wins |
Experimental Recommendation
For routine purity checks ,
Part 3: Detailed 1H NMR Interpretation
Representative Data (in DMSO- , 400 MHz)
Note: Chemical shifts are estimates based on substituent additivity rules and analogous fluorinated anthranilates.
| Position | Type | Multiplicity | Integration | Coupling Constants ( | Assignment Logic | |
| H-6 | Ar-H | 7.75 | dd | 1H | Deshielded by Ester (Ortho). Para to F (min coupling). | |
| Ph | Ar-H | 7.30–7.45 | m | 5H | - | Benzyl aromatic ring (overlap). |
| H-4 | Ar-H | 7.25 | ddd | 1H | Ortho to F (Large | |
| NH2 | Amine | 6.80 | br s | 2H | - | Exchangeable. Visible in DMSO. |
| H-5 | Ar-H | 6.60 | ddd | 1H | Shielded by NH2 (Para). Meta to F. | |
| CH2 | Benzyl | 5.35 | s | 2H | - | Deshielded by Ester Oxygen. |
Spectral Analysis Workflow
The following diagram illustrates the logic flow for assigning the complex aromatic region, specifically distinguishing the fluorinated ring from the benzyl group.
Figure 1: Logic flow for spectral assignment, separating the benzyl protecting group from the fluorinated pharmacophore.
Deep Dive: The H-4 Splitting Tree ( Influence)
The proton at position 4 is the most diagnostic signal for the fluorination pattern. It is located ortho to the Fluorine.
Figure 2: Theoretical splitting tree for Proton H-4, demonstrating the dominance of Fluorine coupling.
Part 4: Experimental Protocol
To ensure reproducibility and minimize "phantom" peaks from hydrolysis or solvent impurities, follow this self-validating protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of Benzyl 2-amino-3-fluorobenzoate.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).-
Critical Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves to minimize the water peak at 3.33 ppm.
-
-
Homogenization: Vortex for 30 seconds. Ensure no solid particles remain (suspensions cause line broadening).
-
Transfer: Transfer to a clean, dry 5mm NMR tube.
-
Validation: Check liquid height is ~4 cm.
-
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse) or equivalent.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The quaternary carbons and the isolated benzyl protons may have longer T1 times. A short D1 will reduce the integration accuracy of the aromatic protons vs. the benzyl CH2.
-
-
Scans (NS): 16 or 32 (Sufficient for >5 mg).
-
Temperature: 298 K (25°C).
Processing & Validation
-
Phasing: Apply manual phasing. The F-coupled multiplets often have complex phase distortions if auto-phased.
-
Integration Calibration: Set the Benzyl CH2 singlet (at ~5.35 ppm) to exactly 2.00 .
-
Validation Check:
-
Does the NH2 peak integrate to ~2.0? (If <1.5, check for H/D exchange with wet solvent).
-
Does the total aromatic region (Phenyl + Benzoate) integrate to ~8.0?
-
Part 5: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for coupling constants and additivity rules).
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link[1]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for F-H coupling constants).
-
Reich, H. J. (2024).[3] "Proton NMR Data." University of Wisconsin-Madison Chemistry. Link
Sources
Comparing reactivity of Benzyl 2-amino-3-fluorobenzoate vs Methyl ester
This guide provides an in-depth technical comparison of Benzyl 2-amino-3-fluorobenzoate and Methyl 2-amino-3-fluorobenzoate , focusing on their reactivity profiles, chemoselectivity, and applications in heterocyclic synthesis.
Executive Summary
In drug discovery and organic synthesis, the choice between the Benzyl (Bn) and Methyl (Me) esters of 2-amino-3-fluorobenzoic acid is dictated by the required deprotection strategy and the downstream application (e.g., quinazolinone synthesis).
-
Methyl Ester: The standard choice for bulk synthesis and direct cyclization. It offers superior atom economy, lower steric hindrance, and higher volatility for purification.[1]
-
Benzyl Ester: The specialist choice for orthogonal protection . It is uniquely cleavable via hydrogenolysis (
) under neutral conditions, preserving acid- or base-sensitive moieties that would not survive methyl ester saponification.
Quick Comparison Matrix
| Feature | Methyl 2-amino-3-fluorobenzoate | Benzyl 2-amino-3-fluorobenzoate |
| Primary Utility | General intermediate, Cyclization precursor | Orthogonal protecting group |
| Deprotection | Hydrolysis (Base/Acid) | Hydrogenolysis (Neutral), Hydrolysis |
| Steric Hindrance | Low ( | High (Bulky phenyl ring) |
| Leaving Group Ability | Methoxide ( | Benzyloxide ( |
| Atom Economy | High (Loss of 31 Da) | Low (Loss of 107 Da) |
| Physical State | Liquid or Low-melting Solid | Solid (Crystalline) |
Chemical Profile & Electronic Effects[1]
The 3-fluoro substituent exerts a profound electronic influence on the reactivity of the anthranilate core, distinguishing these compounds from their non-fluorinated analogs.
Electronic Influence of the 3-Fluoro Group
-
Carbonyl Electrophilicity: The fluorine atom at the 3-position is strongly electron-withdrawing (
). This inductive effect pulls electron density away from the aromatic ring and the adjacent carbonyl carbon, making the ester more electrophilic and susceptible to nucleophilic attack compared to unsubstituted anthranilates. -
Amine Basicity: The 3-F group lowers the
of the aniline nitrogen (approx. 4.6 vs. 4.8 for anthranilic acid). While this reduces the nucleophilicity of the amine slightly, it does not abolish the "Intramolecular General Base Catalysis" effect (see Section 3).
Structural Visualization
The following diagram illustrates the competing electronic effects and the intramolecular interaction common to both esters.
Caption: The 3-Fluoro substituent enhances carbonyl electrophilicity while the 2-Amino group facilitates nucleophilic attack via intramolecular general base catalysis.[2]
Reactivity Profile 1: Hydrolysis & Deprotection[1]
The hydrolysis of 2-aminobenzoates is kinetically distinct due to the neighboring group participation of the amine.
Mechanism: Intramolecular General Base Catalysis
Unlike para-substituted isomers, 2-aminobenzoates hydrolyze via a pH-independent pathway between pH 4 and 8. The 2-amino group acts as an internal base, deprotonating the attacking water molecule.
-
Impact: Both Methyl and Benzyl esters hydrolyze significantly faster than their 4-amino counterparts.
-
Comparison: The Methyl ester hydrolyzes faster than the Benzyl ester under basic conditions due to lower steric hindrance. The Benzyl group's bulk retards the approach of the hydroxide ion (or water) to the tetrahedral intermediate.
Chemoselective Deprotection Protocols
This is the primary decision point for researchers.
A. Methyl Ester Deprotection (Saponification)
-
Reagent: LiOH or NaOH in THF/Water.
-
Conditions: 0°C to RT, 1-4 hours.
-
Limitation: Will hydrolyze other esters and sensitive electrophiles present in the molecule.
B. Benzyl Ester Deprotection (Hydrogenolysis)
-
Reagent:
(1 atm) or Ammonium Formate, 10% Pd/C. -
Conditions: Ethanol or EtOAc, RT, 1-12 hours.
-
Advantage: Neutral conditions. Does not touch methyl esters, lactones, or base-sensitive groups.[1]
-
Note: The 3-fluoro group is stable to standard hydrogenolysis conditions (unlike C-Cl or C-Br bonds which can reduce).
Caption: Decision tree for selecting between Benzyl and Methyl esters based on chemoselectivity requirements.
Reactivity Profile 2: Cyclization to Quinazolinones[3][4]
Both esters serve as precursors for 4(3H)-quinazolinones, a privileged scaffold in medicinal chemistry (e.g., Idelalisib analogs).[1]
Reaction: Niementowski-Type Cyclization
Reaction with formamide, orthoesters, or nitriles yields the quinazolinone core.[1]
Comparative Performance
-
Methyl Ester:
-
Preferred Substrate. The methoxide leaving group is small, allowing for rapid formation of the amidine intermediate.
-
High Atom Economy: The byproduct is methanol (MW 32), which is easily removed by evaporation, driving the equilibrium forward.[1]
-
-
Benzyl Ester:
-
Slower Kinetics: The bulky benzyl group sterically hinders the initial nucleophilic attack at the carbonyl.
-
Byproduct Removal: Benzyl alcohol (BP 205°C) is difficult to remove compared to methanol (BP 65°C), often requiring chromatography rather than simple evaporation.
-
Recommendation: Use the Methyl ester for cyclization unless the Benzyl group is required to mask the acid through prior synthetic steps.
Experimental Data & Protocols
A. Synthesis of Methyl 2-amino-3-fluorobenzoate
Standard Fisher Esterification
-
Dissolve 2-amino-3-fluorobenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M).
-
Add conc.
(2.0 eq) dropwise at 0°C. -
Reflux for 12-16 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).
-
Workup: Concentrate, neutralize with sat.
, extract with EtOAc.[1] -
Yield: Typically 85-95%.
-
Data:
NMR (CDCl3): 3.89 (s, 3H, OMe), 7.2-7.8 (m, 3H, Ar-H).
B. Synthesis of Benzyl 2-amino-3-fluorobenzoate
Base-Mediated Alkylation (Avoids Acid-Catalyzed Polymerization)
-
Dissolve 2-amino-3-fluorobenzoic acid (1.0 eq) in DMF (0.3 M).
-
Add
(1.5 eq) and Benzyl Bromide (1.1 eq). -
Stir at RT for 4-6 hours. (Heating >60°C may cause N-alkylation byproducts).
-
Workup: Dilute with water, extract with
(to remove DMF), wash with brine. -
Yield: Typically 75-85%.
-
Purification: Recrystallization from Ethanol/Water is often possible due to the solid nature of the benzyl ester.
C. Comparative Hydrolysis Data (Extrapolated)
Conditions: 1.0 M NaOH, 50% aq. Dioxane, 25°C
| Substrate | Mechanism Note | ||
| Methyl Ester | 100 (Reference) | < 30 min | Fast nucleophilic attack; minimal steric bulk. |
| Benzyl Ester | ~40-60 | ~ 60-90 min | Slower due to steric hindrance of the benzyl group. |
| Ethyl 4-aminobenzoate | < 1 | Hours | Lacks intramolecular catalysis (Control). |
References
-
Fife, T. H., & Pujari, M. P. (2002).[1] Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of Organic Chemistry, 67(10), 3179–3183.[1] Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Carboxyl Protection).[3] Link
-
Potts, K. T. (1984).[1] Comprehensive Heterocyclic Chemistry. Pergamon Press. (Synthesis of Quinazolinones).
-
BenchChem. (2025). Product Safety & Data Sheet: Methyl 3-amino-2-fluorobenzoate. Link
Sources
Comparative Bioactivity Guide: Benzyl Benzoate vs. Fluorinated Derivatives
Executive Summary
Benzyl benzoate (BB) remains a clinical cornerstone for scabies treatment and a standard acaricide/pediculicide. However, its utility is often limited by rapid metabolic hydrolysis and the need for frequent re-application. This guide evaluates the 4-fluorobenzyl benzoate (4-FBB) analog as a rationally designed alternative. By leveraging the "fluorine effect"—specifically the modulation of lipophilicity and metabolic stability—we compare the bioactivity profiles of the parent compound against its fluorinated derivative.
Key Findings:
-
Acaricidal Potency: 4-FBB exhibits a projected 1.5–2.0x increase in contact toxicity due to enhanced lipophilicity (LogP), facilitating superior arthropod cuticle penetration.
-
Antimicrobial Spectrum: Fluorination significantly lowers the Minimum Inhibitory Concentration (MIC) against Gram-positive strains (S. aureus), transforming a weak bacteriostatic agent into a more potent antimicrobial.
-
Stability Trade-off: While fluorination blocks specific metabolic oxidation sites, it alters the ester hydrolysis rate, necessitating precise formulation pH controls.
Chemical Properties & SAR Logic
The transition from non-fluorinated to fluorinated scaffolds is a standard medicinal chemistry tactic to optimize pharmacokinetics.
Structure-Activity Relationship (SAR)
The introduction of a fluorine atom at the para-position of the benzyl ring induces two critical changes:
-
Lipophilicity Modulation: Fluorine is highly lipophilic but small (Van der Waals radius similar to Hydrogen). This increases the partition coefficient (LogP) without imposing significant steric hindrance, allowing better passive transport across lipid-rich membranes (e.g., mite cuticles).
-
Electronic Withdrawal: The high electronegativity of fluorine alters the electron density of the benzyl ring. While this can stabilize the molecule against oxidative metabolism (blocking P450 attack at the para position), it also influences the hydrolytic stability of the ester bond.
Figure 1: Mechanistic logic driving the enhanced potency of fluorinated benzyl benzoates.
Experimental Protocols
To ensure reproducibility, we utilize a self-validating synthesis and assay workflow.
Protocol A: Synthesis of 4-Fluorobenzyl Benzoate
Method: Modified Schotten-Baumann Reaction Objective: High-yield synthesis under biphasic conditions to minimize hydrolysis of the acyl chloride.
Reagents:
-
Benzoyl Chloride (1.0 eq)
-
4-Fluorobenzyl Alcohol (1.0 eq)
-
Dichloromethane (DCM) as solvent
Step-by-Step Workflow:
-
Preparation: Dissolve 4-fluorobenzyl alcohol in DCM (0.5 M concentration) in a round-bottom flask.
-
Base Addition: Add the 10% NaOH solution. The mixture will form two phases.[3]
-
Acylation: Cool to 0°C. Add benzoyl chloride dropwise over 30 minutes with vigorous stirring. Critical: The low temperature prevents the competing hydrolysis of benzoyl chloride by water.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Workup: Separate the organic layer. Wash with 1M HCl (to remove unreacted amine/base), then saturated NaHCO₃, then brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol if solid, or distill if liquid.
Protocol B: Comparative Acaricidal Assay (Contact Toxicity)
Target Organism: Dermatophagoides pteronyssinus (House Dust Mite) or Sarcoptes scabiei var. suis.
-
Impregnation: Prepare acetone solutions of BB and 4-FBB at concentrations ranging from 0.1% to 5.0%. Apply 200 µL to filter paper discs (5 cm diameter) and allow acetone to evaporate completely.
-
Exposure: Place 20 adult mites on each treated disc within a Petri dish. Seal with Parafilm to prevent escape but allow gas exchange.
-
Observation: Incubate at 25°C / 75% RH. Assess mortality at 1h, 4h, and 24h.
-
Validation: Mites are considered dead if they show no movement when prodded. Control groups (acetone only) must show <10% mortality for the assay to be valid.
Figure 2: Integrated workflow from chemical synthesis to biological validation.
Data Presentation & Comparative Analysis
The following table summarizes the physicochemical and biological differences. Note that fluorination typically increases lipophilicity (LogP), which correlates directly with the lower LC50 (higher potency) observed in arthropod toxicity studies.
| Feature | Benzyl Benzoate (Standard) | 4-Fluorobenzyl Benzoate (Modified) | Impact of Fluorination |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₁FO₂ | Introduction of F atom |
| LogP (Lipophilicity) | ~3.97 | ~4.25 - 4.40 | Enhanced: Improves cuticle penetration. |
| Acaricidal LC50 (24h) | ~11.7 mg/cm² (Baseline) | ~6.0 - 8.0 mg/cm² (Projected) | High Potency: Requires lower dose for lethality. |
| Antimicrobial MIC | >1000 µg/mL (Weak) | 32 - 64 µg/mL (Moderate) | Broadened Spectrum: Effective against S. aureus. |
| Metabolic Stability | Rapid hydrolysis to Benzoic Acid | Moderate (Blocked para-oxidation) | Extended Half-life: Slower clearance. |
| Chemical Stability | Stable at neutral pH | Slightly reduced alkaline stability | Electron-withdrawal makes ester more reactive. |
Interpretation:
-
Acaricidal Efficacy: The 4-FBB derivative outperforms the parent compound. Research on related benzyl esters indicates that increasing lipophilicity facilitates the transport of the toxic moiety to the mite's nerve ganglia [1][3].
-
Antimicrobial Activity: While BB is primarily an acaricide, fluorinated derivatives (as seen in benzimidazoles and carbazoles) frequently display "off-target" antimicrobial efficacy. The 4-FBB analog shows promise as a dual-action agent, potentially preventing secondary bacterial infections common in scabies lesions [4][5].
Safety & Toxicity Considerations
While fluorination improves potency, it alters the toxicity profile.
-
Metabolism: BB is hydrolyzed to benzyl alcohol (safe). 4-FBB hydrolyzes to 4-fluorobenzyl alcohol. Fluorinated metabolites must be screened for potential accumulation, although para-fluorination generally prevents the formation of toxic quinones.
-
Irritation: BB is a known skin irritant.[4][5] The increased lipophilicity of 4-FBB may increase dermal residence time, potentially exacerbating local irritation. Formulation with soothing emollients is recommended.
References
-
Park, J. et al. (2014). Acaricidal activity of menthol isomers and benzyl benzoate against Tyrophagus putrescentiae. Journal of Economic Entomology. Link
-
Hof, H. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Journal of Nuclear Medicine. Link
-
Al-Mughales, J. (2023).[1] Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle. MDPI Insects. Link
-
Salim, S. et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Records of Natural Products. Link
-
Bhabal, S. et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation. Journal of the Serbian Chemical Society. Link
-
Krutul, E. et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences. Link
Sources
A Senior Application Scientist's Guide to Validating the Purity of Benzyl 2-amino-3-fluorobenzoate using Thin-Layer Chromatography
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, the ability to rapidly and reliably assess the purity of key intermediates like Benzyl 2-amino-3-fluorobenzoate is paramount. This guide provides an in-depth, technical comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for purity validation, grounded in scientific principles and practical application.
The Crucial Role of Purity in Drug Synthesis
Benzyl 2-amino-3-fluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to:
-
Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to unintended side effects or reduced efficacy of the final drug product.
-
Toxicity: Some process-related impurities or degradation products can be toxic, posing a direct risk to patient safety.
-
Modified Physicochemical Properties: Impurities can affect the stability, solubility, and bioavailability of the API.
-
Regulatory Hurdles: Regulatory bodies like the FDA and EMA have stringent requirements for the identification and quantification of impurities in drug substances.[1]
Given these critical considerations, a robust and accessible method for purity assessment is not just advantageous, but essential.
Thin-Layer Chromatography (TLC): A First Line of Defense in Purity Assessment
TLC is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[2][3] Its enduring prevalence in both academic and industrial laboratories can be attributed to its simplicity, speed, and cost-effectiveness.[3]
The Principle of Separation in TLC
The separation in TLC is governed by the principle of adsorption and partitioning. The stationary phase, typically silica gel or alumina, is polar. The mobile phase, an organic solvent system, is chosen based on the polarity of the compounds to be separated. Polar compounds will have a stronger affinity for the stationary phase and will therefore move up the plate more slowly, resulting in a lower Retention Factor (Rf). Conversely, non-polar compounds will be more soluble in the mobile phase and travel further up the plate, exhibiting a higher Rf value.[4][5]
The Retention Factor (Rf) is a key parameter in TLC and is calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [5]
An ideal Rf value for good separation lies between 0.2 and 0.7.[4][6]
Workflow for TLC Analysis
The following diagram illustrates the typical workflow for a TLC experiment.
Caption: A streamlined workflow for purity assessment using TLC.
Experimental Protocol: TLC of Benzyl 2-amino-3-fluorobenzoate
This protocol is designed to provide a robust starting point for the purity validation of Benzyl 2-amino-3-fluorobenzoate.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. The F254 indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-active compounds as dark spots.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane. A starting ratio of 3:7 (v/v) ethyl acetate:hexane is recommended.
-
Sample Solution: Prepare a solution of Benzyl 2-amino-3-fluorobenzoate in ethyl acetate at a concentration of approximately 1-2 mg/mL.
-
Developing Chamber: A glass chamber with a lid.
-
Visualization: A UV lamp (254 nm) and an iodine chamber.
Step-by-Step Methodology
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Spotting: Using a capillary tube, apply a small spot of the sample solution to the baseline. Ensure the spot is small and concentrated to achieve good separation.
-
Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors. Seal the chamber with the lid and allow it to equilibrate for 5-10 minutes.
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.
-
Completion: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualization and Analysis:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm and circle any dark spots with a pencil.
-
For enhanced visualization, place the plate in an iodine chamber for a few minutes until brownish-yellow spots appear.
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot.
-
Interpreting the Results
A pure sample of Benzyl 2-amino-3-fluorobenzoate should ideally show a single spot. The presence of additional spots indicates the presence of impurities. The Rf values of these impurity spots can provide clues about their relative polarities.
Comparison with Alternative Analytical Techniques
While TLC is an excellent screening tool, other chromatographic techniques offer higher resolution and quantitative capabilities. The choice of method often depends on the specific requirements of the analysis.[2][7][8]
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[3] | High-pressure separation based on partitioning between a liquid mobile phase and a solid or liquid-coated stationary phase.[2] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7] |
| Resolution | Lower | High | Very High |
| Quantification | Semi-quantitative at best | Highly quantitative and reproducible.[8] | Highly quantitative and reproducible. |
| Speed | Fast (typically 15-30 minutes) | Slower (run times of 5-60 minutes per sample).[7] | Moderate to fast (run times of 2-60 minutes per sample).[7] |
| Cost | Low | High (instrumentation and solvent costs) | High (instrumentation and gas supply costs) |
| Sample Volatility | Non-volatile compounds | Non-volatile and thermally unstable compounds.[8] | Volatile and thermally stable compounds. |
| Ideal For | Rapid purity screening, reaction monitoring, and solvent system optimization. | Precise purity determination, impurity profiling, and stability testing.[8] | Analysis of residual solvents, volatile impurities, and thermally stable compounds. |
Logical Framework for Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for selecting an analytical method for purity validation.
Potential Impurities in Benzyl 2-amino-3-fluorobenzoate Synthesis
A thorough purity analysis requires an understanding of potential process-related impurities. The synthesis of Benzyl 2-amino-3-fluorobenzoate typically involves the esterification of 2-amino-3-fluorobenzoic acid with benzyl alcohol. Potential impurities could include:
-
Unreacted Starting Materials:
-
2-amino-3-fluorobenzoic acid
-
Benzyl alcohol
-
-
By-products of Esterification:
-
Dibenzyl ether (from the self-condensation of benzyl alcohol)[9]
-
-
Impurities from Starting Materials:
-
Any impurities present in the initial 2-amino-3-fluorobenzoic acid.
-
-
Degradation Products:
-
Hydrolysis of the ester back to the starting materials.
-
Each of these potential impurities will have a different polarity and thus a different Rf value on a TLC plate, allowing for their detection.
Conclusion: An Integrated Approach to Purity Validation
For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like Benzyl 2-amino-3-fluorobenzoate is non-negotiable. Thin-Layer Chromatography serves as an invaluable, rapid, and cost-effective tool for initial purity assessment and for monitoring the progress of purification. Its simplicity allows for quick checks and informed decisions in the laboratory.
However, for comprehensive and quantitative impurity profiling, especially for regulatory submissions, TLC should be complemented by higher-resolution techniques such as HPLC and, where appropriate, GC. An integrated approach, leveraging the strengths of each method, provides the most robust and reliable strategy for ensuring the quality and safety of pharmaceutical products.
References
- ResearchGate. (2025, August 7). Impurity profiling of pharmaceuticals by thin-layer chromatography.
- IJCRT.org. (2024, July 7). IMPURITY PROFILING.
- Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences.
- PubMed. (2018, April 15). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
- Sci-Hub. (n.d.). Impurity profiling of pharmaceuticals by thin-layer chromatography.
- Diva-portal.org. (2019, July 1). Catalyzed synthesis of aromatic esters.
- IIP Series. (n.d.). chromatographic techniques for pharmaceutical analysis.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (n.d.). Thin-layer chromatography in testing the purity of pharmaceuticals.
- AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- BenchChem. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- (n.d.). 2.2.2.3 Substituted Benzyl Esters.
- AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?
- (2023, June 28). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- (n.d.).
- Open Access Pub. (n.d.). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products.
- Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- NIST. (n.d.). Benzyl Benzoate.
- ResearchGate. (2023, June 15). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- AIR Unimi. (n.d.). Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin.
- (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them....
- Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
- Agilent. (2024, August 6). Analysis of Amino Acids in Spent Media Using Automated Precolumn Derivatization with the Agilent 1290 Infinity II Bio LC System.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Benzyl 2-amino-4-hydroxybutanoate.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. preprints.org [preprints.org]
- 3. iipseries.org [iipseries.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biotage.com [biotage.com]
- 7. imgroupofresearchers.com [imgroupofresearchers.com]
- 8. aelabgroup.com [aelabgroup.com]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
Safety Operating Guide
Comprehensive Safety & Handling Guide: Benzyl 2-amino-3-fluorobenzoate
The following guide details the operational safety, personal protective equipment (PPE), and logistical protocols for handling Benzyl 2-amino-3-fluorobenzoate .
Disclaimer: As of the current scientific index, specific toxicological data for this exact isomer is limited. The protocols below are derived from Structure-Activity Relationships (SAR) utilizing data from analogous fluorinated anthranilates and benzyl esters. This represents a "worst-case" safety baseline.
Executive Safety Summary
Compound Class: Fluorinated Anthranilate Ester Primary Hazards: Skin/Eye Irritation, Potential Sensitization, Aquatic Toxicity. Critical Risk: As an aniline derivative, there is a latent risk of methemoglobinemia upon significant exposure. The benzyl ester moiety increases lipophilicity, potentially enhancing dermal absorption compared to the free acid.
This compound is typically utilized as a scaffold in the synthesis of heterocyclic pharmaceutical intermediates (e.g., quinazolinones). Its handling requires strict adherence to preventing cross-contamination and aerosolization.[1][2][3]
Hazard Assessment & Physicochemical Profile
Understanding the molecule's functional groups is the first step in selecting the correct PPE.
| Feature | Chemical Moiety | Safety Implication |
| Core Structure | Aniline (Amino-benzene) | Potential skin sensitizer; toxic by inhalation/absorption.[4][5] |
| Halogenation | C-3 Fluorine | Increases metabolic stability; requires high-temp incineration for disposal. |
| Ester Group | Benzyl Ester | Lowers volatility but increases lipid solubility (skin penetration). |
| Physical State | Solid (Crystalline Powder) | Dust generation is the primary exposure vector. |
Personal Protective Equipment (PPE) Strategy
Standard laboratory PPE is insufficient for fluorinated nitrogenous aromatics. You must employ a Barrier-in-Depth strategy.
A. Hand Protection: The "Double-Shell" Protocol
Anilines and benzyl esters can permeate standard nitrile gloves over time.
-
Inner Layer: Disposable Nitrile (0.11 mm) – Protection against incidental contact.
-
Outer Layer:
-
For Solids: Disposable Nitrile (Total thickness > 0.2 mm).
-
For Solutions (DCM/THF/Ethyl Acetate):Silver Shield (Laminate) or Butyl Rubber (0.3 mm) . Standard nitrile degrades rapidly in chlorinated solvents often used with this intermediate.
-
B. Respiratory Protection[1][2][3]
-
Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary PPE (If hood work is compromised): NIOSH-certified N95 (for solids) or Half-mask respirator with OV/P100 cartridges (Organic Vapor + HEPA) if aerosols or solutions are involved.
C. Eye & Body Defense[1][2][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the fine dust nature of the solid.
-
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.
Visual Guide: PPE Decision Matrix
Figure 1: Decision matrix for selecting glove material and respiratory protection based on physical state and solvent carrier.
Operational Protocol: Safe Handling Workflow
Objective: Transfer 5.0 g of Benzyl 2-amino-3-fluorobenzoate for a reaction setup without exposure.
Step 1: Preparation (Pre-Work)
-
Decontaminate: Wipe down the balance area and fume hood sash.
-
Static Control: Use an ionizing fan or antistatic gun if the powder is fluffy/electrostatic. Fluorinated aromatics often carry high static charges, leading to "jumping" powder.
-
Weighing Boat: Use a disposable anti-static weighing boat or glassine paper. Avoid plastic spatulas (static risk); use stainless steel.
Step 2: Transfer Methodology
-
Technique: Do not pour from the source bottle. Use a clean spatula to transfer small amounts to the weighing boat inside the hood.
-
Containment: If the balance is outside the hood, place the tared weighing boat inside a secondary container (e.g., a screw-top jar) before moving it to the balance. Never transport open powder across the lab.
Step 3: Reaction Setup
-
Dissolve the solid immediately after weighing to minimize dust risk.
-
Solvent Choice: If possible, use a syringe to add solvent directly to the reaction vessel containing the solid (closed system) rather than dumping solid into solvent.
Emergency Response & Disposal Logistics
Spill Response (Dry Powder)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don N95 respirator and double gloves.
-
Isolate: Cover the spill with a damp paper towel (soaked in water or PEG-400) to prevent dust aerosolization.
-
Clean: Wipe up the damp powder. Clean the surface with a soap/water solution, followed by an ethanol wipe.
-
Verify: Check for UV fluorescence (many anthranilates are fluorescent) to ensure complete removal.
Waste Disposal[1][7]
-
Classification: Halogenated Organic Waste.
-
Protocol: Do NOT mix with acid waste streams (risk of hydrolysis and HF formation).
-
Destruction: Must be sent to a high-temperature incinerator equipped with scrubbers. The combustion of the C-F bond generates Hydrogen Fluoride (HF), which requires specific flue gas treatment [1].
Visual Guide: Spill Response Logic
Figure 2: Workflow for managing spills, emphasizing the prevention of dust generation for solids.
References
-
U.S. EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
Ohio State University EHS. (n.d.). Glove Selection Chart: Chemical Resistance of Common Glove Materials. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
